molecular formula C22H21N5O3 B5486864 2-cyclohexyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-cyclohexyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5486864
M. Wt: 403.4 g/mol
InChI Key: XVWVHDOKTCRHPD-UHFFFAOYSA-N
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Description

The compound “2-cyclohexyl-7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a complex organic molecule that contains several different functional groups, including a benzodioxin ring, a pyridotriazolopyrimidinone ring, and a cyclohexyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzodioxin ring and the pyridotriazolopyrimidinone ring would likely contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the various functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present in the molecule. For example, the presence of the benzodioxin and pyridotriazolopyrimidinone rings would likely make the compound relatively non-polar and could influence its solubility in various solvents .

Properties

IUPAC Name

4-cyclohexyl-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-21-16-13-23-22-24-20(14-4-2-1-3-5-14)25-27(22)17(16)8-9-26(21)15-6-7-18-19(12-15)30-11-10-29-18/h6-9,12-14H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWVHDOKTCRHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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